Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1447956-28-6
VCID: VC2730378
InChI: InChI=1S/C13H14N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h6-7H,2-5H2,1H3,(H,14,15,16)
SMILES: CCOC(=O)C1CCC2=C(C1)C3=C(S2)N=CNC3=O
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol

Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate

CAS No.: 1447956-28-6

Cat. No.: VC2730378

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate - 1447956-28-6

Specification

CAS No. 1447956-28-6
Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
IUPAC Name ethyl 4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C13H14N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h6-7H,2-5H2,1H3,(H,14,15,16)
Standard InChI Key CGNXPGDFJKAMIB-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC2=C(C1)C3=C(S2)N=CNC3=O
Canonical SMILES CCOC(=O)C1CCC2=C(C1)C3=C(S2)N=CNC3=O

Introduction

Chemical Identity and Properties

Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo- thieno[2,3-d]pyrimidine-6-carboxylate is a yellow solid compound characterized by a fused ring system containing thiophene and pyrimidine moieties. The structural complexity of this compound contributes to its unique chemical behavior and potential biological activities. As a member of the thienopyrimidine family, it possesses structural features that are of significant interest in medicinal chemistry research.

Basic Chemical Information

The compound's essential chemical properties are summarized in the following table:

PropertyValue
CAS Number1447956-28-6
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
IUPAC NameEthyl 4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-6-carboxylate
Physical AppearanceYellow Solid
Standard InChIInChI=1S/C13H14N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h6-7H,2-5H2,1H3,(H,14,15,16)
Standard InChIKeyCGNXPGDFJKAMIB-UHFFFAOYSA-N
SMILESCCOC(=O)C1CCC2=C(C1)C3=C(S2)N=CNC3=O

This compound contains several functional groups, including a pyrimidine ring with a hydroxyl (or oxo) group at position 4, a thiophene ring, and an ethyl carboxylate group at position 6 of the tetrahydrobenzo ring. These functional groups contribute to the compound's reactivity and potential biological interactions.

Structural Features

The structure of Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo- thieno[2,3-d]pyrimidine-6-carboxylate consists of a fused ring system with the following key components:

  • A partially saturated benzene ring (tetrahydrobenzo)

  • A thiophene ring fused to the benzene ring

  • A pyrimidine ring fused to the thiophene ring

  • A hydroxyl group at position 4 of the pyrimidine

  • An ethyl carboxylate group at position 6 of the tetrahydrobenzo ring

This unique arrangement of rings and functional groups creates a scaffold that is particularly interesting for drug development purposes. The partially saturated nature of the benzene ring provides conformational flexibility, while the fused heterocyclic system offers multiple binding sites for potential biological targets.

Synthesis Methodology

The synthesis of Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo- thieno[2,3-d]pyrimidine-6-carboxylate involves a multi-step process that has been well-documented in the literature. Understanding the synthetic pathway is crucial for researchers interested in producing this compound for further studies or applications.

Synthetic Route

The primary synthetic route for obtaining Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo- thieno[2,3-d]pyrimidine-6-carboxylate involves the reaction of 3,5-diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,5-dicarboxylate with formamidine acetate in formamide under specific conditions .

Detailed Synthesis Procedure

A detailed procedure for the synthesis of this compound is as follows:

  • A solution of 3,5-diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,5-dicarboxylate (8 g, 26.90 mmol, 1.00 equiv) is prepared in formamide (150 mL).

  • Formamidine acetate (10 g, 96.05 mmol, 3.57 equiv) is added to this solution at room temperature under a nitrogen atmosphere.

  • The resulting mixture is stirred for 4 hours at 180°C.

  • After cooling, the reaction mixture is diluted with 200 mL of ethyl acetate.

  • The solution is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solution is concentrated under vacuum to remove the solvent.

  • The residue is purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:4) as the eluent.

  • This process yields Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine-6-carboxylate (4.1 g, 55%) as a yellow solid .

Reaction Conditions and Yield

The key reaction parameters for the successful synthesis of this compound are:

ParameterCondition
SolventFormamide
Temperature180°C
Duration4 hours
AtmosphereInert (nitrogen)
Purification MethodColumn chromatography
YieldApproximately 55%

These specific conditions are crucial for achieving the cyclization reaction that forms the pyrimidine ring, which is essential for the target compound. The inert atmosphere prevents oxidation of sensitive intermediates, while the high temperature is necessary to overcome the activation energy barrier for the ring closure reaction .

Biological Significance and Applications

While specific research on Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo- thieno[2,3-d]pyrimidine-6-carboxylate is limited in the provided sources, the broader class of thienopyrimidine derivatives to which it belongs has shown significant biological potential.

Thienopyrimidines in Cancer Research

Thienopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with the thieno[2,3-d]pyrimidine scaffold can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a lipid kinase involved in cancer progression. This makes them promising candidates for cancer control and treatment strategies .

The PI3K pathway is frequently dysregulated in various types of cancer, contributing to tumor growth, survival, and metastasis. Inhibitors of this pathway, including those based on the thieno[2,3-d]pyrimidine scaffold, have the potential to disrupt cancer cell proliferation and induce apoptosis (programmed cell death) .

Structure-Activity Relationships

The structural features of Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo- thieno[2,3-d]pyrimidine-6-carboxylate suggest potential interactions with biological targets. The presence of the ethyl carboxylate group, for instance, may enhance binding to specific protein pockets through hydrogen bonding and hydrophobic interactions. Similarly, the hydroxyl group on the pyrimidine ring could participate in hydrogen bonding with amino acid residues in target proteins .

Several studies on related thienopyrimidine compounds have demonstrated that modifications to the core structure can significantly impact their biological activity. For example, the addition of morpholine groups to thieno[2,3-d]pyrimidine derivatives has been shown to enhance their activity against PI3K isoforms, particularly PI3Kβ and PI3Kγ .

Research Context and Future Directions

The development of Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo- thieno[2,3-d]pyrimidine-6-carboxylate and related compounds represents an important area of medicinal chemistry research. The compound's complex structure offers opportunities for derivatization and optimization to enhance its potential therapeutic properties.

Structural Optimization

Researchers can explore various modifications to the basic structure of Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo- thieno[2,3-d]pyrimidine-6-carboxylate to improve its pharmacological properties:

  • Modification of the ethyl carboxylate group to improve solubility or membrane permeability

  • Introduction of substituents on the tetrahydrobenzo ring to enhance binding affinity

  • Alteration of the hydroxyl group on the pyrimidine ring to modify hydrogen bonding capabilities

  • Addition of functional groups that could improve selectivity for specific biological targets

Comparative Analysis

To better understand the significance of Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo- thieno[2,3-d]pyrimidine-6-carboxylate, it is helpful to compare it with structurally related compounds that have established biological activities.

Comparison with Related Thienopyrimidines

Several thienopyrimidine derivatives have shown promising biological activities. For example, compounds with the thieno[2,3-d]pyrimidine core structure have been developed as PI3K inhibitors for cancer treatment. Some of these compounds, like PI-103, have demonstrated significant inhibitory activity against PI3K isoforms and have been used as lead compounds in drug discovery efforts .

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